"4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene CAS number"
"4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene CAS number"
An In-depth Technical Guide to 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene: Synthesis, Properties, and Potential Applications in Drug Discovery
Introduction and Significance
Diaryl sulfones are a class of organic compounds that have garnered considerable attention for their diverse biological activities, including antimicrobial and antioxidant properties.[1] The incorporation of a bromine atom and two fluorine atoms into the diaryl sulfone scaffold of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene is anticipated to modulate its biological and chemical characteristics significantly. Fluorine, in particular, is a bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] The bromo-substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3][4]
This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this promising, albeit not widely documented, compound.
Proposed Synthesis and Mechanistic Insights
The synthesis of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene can be achieved through a Friedel-Crafts sulfonylation reaction. This well-established method for forming carbon-sulfur bonds is a cornerstone of organic synthesis.
Synthetic Pathway
The proposed synthetic route involves the reaction of 1,2-difluorobenzene with 4-bromobenzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Figure 1: Proposed synthetic pathway for 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene.
Experimental Protocol
Materials:
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1,2-Difluorobenzene
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4-Bromobenzenesulfonyl chloride[5]
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), aqueous solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
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To a stirred solution of 1,2-difluorobenzene in anhydrous dichloromethane at 0 °C under an inert atmosphere, add anhydrous aluminum chloride portion-wise.
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Slowly add a solution of 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it over crushed ice and then adding dilute hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene.
Predicted Physicochemical Properties and Characterization
The expected properties of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene are extrapolated from its constituent parts and similar known compounds.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₂H₇BrF₂O₂S | Sum of atoms in the structure. |
| Molecular Weight | 333.15 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for diaryl sulfones.[5] |
| Melting Point | Expected to be in the range of 100-150 °C | Based on related structures like 4-bromobenzenesulfonic acid monohydrate (90-93 °C).[6] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); Insoluble in water. | General solubility of non-polar organic compounds.[5] |
| Purity (Typical) | >95% | Standard for synthesized research chemicals.[7][8] |
Characterization Techniques: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity of atoms and the presence of fluorine.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, particularly the sulfonyl group (S=O stretches).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a diaryl sulfone core, a bromine atom, and difluoro substitution suggests several promising applications for 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene.
Antimicrobial and Antioxidant Agent
Diaryl sulfones are recognized for their antimicrobial and antioxidant activities.[1] The presence of the 1-bromo-4-(phenylsulfonyl)benzene scaffold is common in compounds with registered minimal inhibitory concentration (MIC) values against various pathogens.[1] This compound could serve as a valuable starting point for the development of new antibiotics or agents to combat oxidative stress-related diseases.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The bromine atom on the phenyl ring is a key feature for further chemical elaboration. Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a wide array of substituents can be introduced at this position.[3][4] This allows for the systematic exploration of the chemical space around the diaryl sulfone core to optimize biological activity and pharmacokinetic properties.
Precursor for High-Performance Polymers
Difluorinated aromatic compounds are precursors to high-performance polymers like polyetheretherketones (PEEK) and polyetherketones (PEK), which are valued for their high thermal and chemical stability.[9] While 4,4'-difluorobenzophenone is a more direct precursor, the title compound could be explored for the synthesis of novel fluorinated polymers with unique properties.
Safety and Handling
As with any chemical research, proper safety precautions are paramount. The handling of 4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene and its precursors should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
-
1,2-Difluorobenzene: This is a flammable liquid and should be kept away from heat and ignition sources.[10]
-
4-Bromobenzenesulfonyl chloride: This compound is corrosive and can cause irritation to the skin, eyes, and respiratory system.[5]
-
Aluminum chloride: This Lewis acid is highly reactive with water and should be handled in a dry environment.
For detailed safety information, refer to the Material Safety Data Sheets (MSDS) of the individual reactants.[5][10]
Conclusion
4-((4-Bromophenyl)sulfonyl)-1,2-difluorobenzene represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its applications. The proposed synthetic route is based on reliable and well-documented chemical transformations, and the predicted properties offer a benchmark for its characterization. Researchers and drug development professionals are encouraged to utilize this guide as a starting point for their investigations into this and related novel diaryl sulfones.
References
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- 2-[(4-Bromophenyl)sulfonyl]fluorobenzene 95%. Advanced ChemBlocks.
- 4-Fluorobenzenesulfonamide | CAS 402-46-0. Ossila.
- 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene | 2803477-32-7. MilliporeSigma.
- RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- SAFETY DATA SHEET - 1,2-Difluorobenzene. Fisher Scientific.
- Material Safety Data Sheet - 1,2-Difluorobenzene, 98%. Cole-Parmer.
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
- 4-BROMOBENZENESULFONIC ACID MONOHYDR
- Safety D
- Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies.
- CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
- CAS 98-58-8: 4-Bromobenzenesulfonyl chloride. CymitQuimica.
- 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene. Sigma-Aldrich.
- 1,4-Difluorobenzene Standard (1X1 mL)
- Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. ChemRxiv.
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
Sources
- 1. psecommunity.org [psecommunity.org]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE | 138-36-3 [chemicalbook.com]
- 7. 2-[(4-Bromophenyl)sulfonyl]fluorobenzene 95% | CAS: 1807542-95-5 | AChemBlock [achemblock.com]
- 8. 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene | 2803477-32-7 [sigmaaldrich.com]
- 9. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
